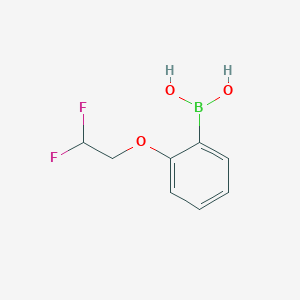

2-(2,2-二氟乙氧基)苯硼酸

描述

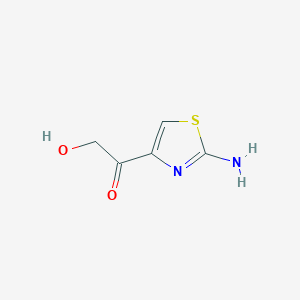

“2-(2,2-Difluoroethoxy)phenylboronic acid” is a type of organoboron compound. Organoboron compounds are widely used in various applications due to their ability to interact with various carbohydrates . The introduction of a fluorine atom directly to the aromatic ring or to its substituents usually increases the Lewis acidity of these compounds, which is important in terms of their applications as well as stability .

Synthesis Analysis

The synthesis of “2-(2,2-Difluoroethoxy)phenylboronic acid” and similar compounds often involves Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Chemical Reactions Analysis

The chemical reactions involving “2-(2,2-Difluoroethoxy)phenylboronic acid” often involve the formation of boronate esters in an aqueous solution . The extreme electronegativity of the fluorine substituent induces a strong withdrawing inductive effect, whereas the resonance effect of its lone-pair electrons allows the fluorine atom to be considered as a π-electron donor as well .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2,2-Difluoroethoxy)phenylboronic acid” include its molecular formula CHBFO, average mass 201.963 Da, and monoisotopic mass 202.061279 Da .

科学研究应用

苯并噁硼杂卓类及其衍生物

苯并噁硼杂卓类,包括苯硼酸衍生物,如2-(2,2-二氟乙氧基)苯硼酸,由于其优异的性质而发现了新的应用。这些化合物最初在 50 多年前被描述,但大多数对这些化合物的研究都是在最近进行的。苯并噁硼杂卓类用作有机合成中的基元和保护基团。此外,某些苯并噁硼杂卓类表现出生物活性,并正在进行临床试验。它们还与羟基化合物结合,使其可用作糖和糖缀合物的分子受体 (Adamczyk-Woźniak 等人,2009)。

电化学生物传感器

苯硼酸衍生物,包括 2-(2,2-二氟乙氧基)苯硼酸,在电化学生物传感器的开发中至关重要。这些生物传感器利用苯硼酸 (PBA) 对 1,2-和 1,3-二醇的选择性结合在中性水性介质中形成带负电荷的硼酸酯。由于选择性结合,该特性在构建电化学葡萄糖传感器中得到了特别的利用。PBA 修饰电极已广泛用于伏安法和电位法葡萄糖传感器。此外,这些生物传感器可以检测多种化合物,包括羟基酸和氟离子,在通过 HbA1c 传感器长期监测血糖水平方面具有潜在应用 (Anzai,2016)。

分析和抗氧化活性方法

苯硼酸衍生物用于分析方法中以确定抗氧化活性。这些方法基于通过分光光度法评估动力学或达到平衡状态的化学反应。分析测定包括氧自由基吸收能力 (ORAC)、羟自由基抗氧化能力 (HORAC) 等。这些测定已成功应用于复杂样品的抗氧化剂分析或抗氧化能力的测定。将这些化学方法与电化学方法相结合可以阐明涉及多种抗氧化剂的过程的操作机制和动力学 (Munteanu & Apetrei,2021)。

药物递送系统

2-(2,2-二氟乙氧基)苯硼酸衍生物在药物递送系统中显示出前景,尤其是 pH 和糖敏感的逐层薄膜和微胶囊。这些系统旨在靶向递送治疗剂,例如肽、蛋白质、抗癌药物、抗炎药和 DNA。pH 敏感的 LbL 薄膜和微胶囊可以响应酸性环境,例如肿瘤细胞或发炎组织,促进药物的控释。利用苯硼酸与糖的结合,研究了糖敏感的 LbL 薄膜和微胶囊,以响应葡萄糖水平释放胰岛素,旨在实现人工胰腺 (Sato 等人,2011)。

安全和危害

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the target organs being the respiratory system .

未来方向

Future research directions for “2-(2,2-Difluoroethoxy)phenylboronic acid” and similar compounds include the design of phenylboronate-functionalized polymers for diagnostic and therapeutic applications . Other drug delivery systems, including those for siRNA and insulin, in which PBA has a unique role in physicochemical signal transduction, will also be explored .

属性

IUPAC Name |

[2-(2,2-difluoroethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BF2O3/c10-8(11)5-14-7-4-2-1-3-6(7)9(12)13/h1-4,8,12-13H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMRHZHWJZSONCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1OCC(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80669699 | |

| Record name | [2-(2,2-Difluoroethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80669699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,2-Difluoroethoxy)phenylboronic acid | |

CAS RN |

958452-29-4 | |

| Record name | [2-(2,2-Difluoroethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80669699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Poly[N,N'-(1,4-phenylene)-3,3',4,4'-benzophenonetetracarboxylic imide/amic acid], powder](/img/structure/B1499697.png)